molecular formula C10H7N3O2 B1423980 Methyl 6-cyano-1H-indazole-3-carboxylate CAS No. 885279-07-2

Methyl 6-cyano-1H-indazole-3-carboxylate

Cat. No.: B1423980
CAS No.: 885279-07-2
M. Wt: 201.18 g/mol
InChI Key: VDOGUWNGTCDAER-UHFFFAOYSA-N
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Description

Methyl 6-cyano-1H-indazole-3-carboxylate is a chemical compound with the molecular formula C10H7N3O2. It belongs to the class of indazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound features a cyano group at the 6-position and a carboxylate ester at the 3-position of the indazole ring, making it a versatile intermediate in organic synthesis.

Mechanism of Action

Target of Action

Methyl 6-cyano-1H-indazole-3-carboxylate is a type of indazole derivative . Indazole derivatives have been found to inhibit, regulate, and/or modulate kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell biology and are involved in various cellular processes such as cell growth and division .

Mode of Action

Based on the known actions of indazole derivatives, it can be inferred that this compound may interact with its targets (chk1, chk2, and sgk kinases) and modulate their activity . This modulation can result in changes in the cellular processes controlled by these kinases, potentially leading to the inhibition of cell growth .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involving its target kinases. CHK1 and CHK2 are key players in the DNA damage response pathway, while SGK is involved in regulating ion transport and cell volume . Therefore, the compound’s action could affect these pathways and their downstream effects, potentially leading to changes in cell growth and division .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its interaction with its target kinases. Given the role of these kinases in cell growth and division, the compound’s action could potentially result in the inhibition of cell growth . This could make it a candidate for the treatment of diseases characterized by uncontrolled cell growth, such as cancer .

Biochemical Analysis

Biochemical Properties

Methyl 6-cyano-1H-indazole-3-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indazole derivatives, including this compound, have been shown to exhibit antiproliferative activity by inhibiting the growth of neoplastic cell lines . This interaction is crucial in understanding the compound’s potential therapeutic applications.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives can cause a block in the G0–G1 phase of the cell cycle, thereby inhibiting cell growth . This effect on cell cycle regulation highlights the compound’s potential in cancer research and therapy.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Indazole derivatives have been found to inhibit specific enzymes, leading to altered cellular functions . These interactions at the molecular level are essential for understanding the compound’s biochemical and therapeutic properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indazole derivatives can maintain their activity over extended periods, making them suitable for long-term biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage-dependent effects is crucial for determining the compound’s safety and efficacy in preclinical studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which are critical for its biological activity and therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-cyano-1H-indazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyanoaniline with ethyl 2-bromoacetate in the presence of a base, followed by cyclization to form the indazole ring . The reaction conditions often include the use of solvents like toluene and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-cyano-1H-indazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the indazole ring .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-amino-1H-indazole-3-carboxylate
  • Methyl 6-bromo-1H-indazole-3-carboxylate
  • Methyl 6-fluoro-1H-indazole-3-carboxylate

Uniqueness

Methyl 6-cyano-1H-indazole-3-carboxylate is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The cyano group enhances the compound’s ability to participate in various chemical reactions and interact with biological targets .

Properties

IUPAC Name

methyl 6-cyano-1H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O2/c1-15-10(14)9-7-3-2-6(5-11)4-8(7)12-13-9/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDOGUWNGTCDAER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC2=C1C=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00696366
Record name Methyl 6-cyano-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885279-07-2
Record name Methyl 6-cyano-1H-indazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885279-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-cyano-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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